Welcome to the BenchChem Online Store!
molecular formula C7H8N2O3 B2493083 4,6-dimethyl-3-nitropyridin-2(1H)-one CAS No. 22934-13-0

4,6-dimethyl-3-nitropyridin-2(1H)-one

Cat. No. B2493083
M. Wt: 168.152
InChI Key: NACUUHJKIYEVFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07141580B2

Procedure details

A mixture of ethyl nitroacetate (80.0 g, 601 mmol) in ammonium hydroxide (25% NH3 in water, 400 mL) was stirred at room temperature for 3 days, and then the solution was concentrated by air-drying. The residue was dissolved in water (450 mL). To the solution was added 2,4-pentanedione (73.1 g, 730 mmol), pyridine (16.2 mL, 200 mmol) and acetic acid (11.4 mL, 200 mmol), and the mixture was stirred for an additional 7 days. The resulting precipitates were collected by filtration and dried under reduced pressure to give 35.0 g (35%) of the title compound as yellow solids: 1H-NMR (DMSO-D6) δ 12.44 (1H, br. s), 6.06 (1H, s), 2.19 (3H, s), 2.13 (3H, s).
Name
ethyl nitroacetate
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
73.1 g
Type
reactant
Reaction Step Two
Quantity
16.2 mL
Type
reactant
Reaction Step Two
Quantity
11.4 mL
Type
reactant
Reaction Step Two
Yield
35%

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][C:5]([O:7]CC)=O)([O-:3])=[O:2].[CH3:10][C:11](=O)[CH2:12][C:13](=O)[CH3:14].[N:17]1C=CC=CC=1.C(O)(=O)C>[OH-].[NH4+]>[CH3:10][C:11]1[CH:12]=[C:13]([CH3:14])[NH:17][C:5](=[O:7])[C:4]=1[N+:1]([O-:3])=[O:2] |f:4.5|

Inputs

Step One
Name
ethyl nitroacetate
Quantity
80 g
Type
reactant
Smiles
[N+](=O)([O-])CC(=O)OCC
Name
Quantity
400 mL
Type
solvent
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
73.1 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
16.2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
11.4 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
CUSTOM
Type
CUSTOM
Details
by air-drying
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (450 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred for an additional 7 days
Duration
7 d
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CC1=C(C(NC(=C1)C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 104.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.